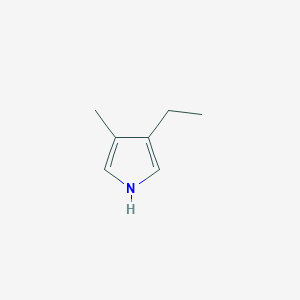

3-ethyl-4-methyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

488-92-6 |

|---|---|

Molecular Formula |

C7H11N |

Molecular Weight |

109.17 g/mol |

IUPAC Name |

3-ethyl-4-methyl-1H-pyrrole |

InChI |

InChI=1S/C7H11N/c1-3-7-5-8-4-6(7)2/h4-5,8H,3H2,1-2H3 |

InChI Key |

LJHJBIWBAPQTFM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC=C1C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 4 Methyl 1h Pyrrole and Its Precursor Intermediates

Established and Emerging Approaches to Pyrrole (B145914) Ring Construction

The classical methods for pyrrole synthesis remain highly relevant and are frequently the first choice for the construction of the pyrrole core. These methods typically involve the condensation of acyclic precursors to form the five-membered ring.

The Paal-Knorr synthesis is one of the most direct and widely utilized methods for preparing pyrroles. rgmcet.edu.inwikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with an excess of ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com The use of protic or Lewis acids can accelerate the reaction. wikipedia.orgalfa-chemistry.com

The mechanism was a subject of debate, with potential pathways involving either an enamine or a hemiaminal intermediate. researchgate.netrgmcet.edu.in Extensive studies, including kinetic and computational analyses, have provided strong evidence that the reaction proceeds through the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. researchgate.netrgmcet.edu.inwikipedia.orguctm.edu

Key Features of Paal-Knorr Synthesis

| Feature | Description |

|---|---|

| Reactants | 1,4-Dicarbonyl compound and ammonia or a primary amine. organic-chemistry.org |

| Conditions | Typically neutral or weakly acidic (e.g., acetic acid). organic-chemistry.org |

| Mechanism | Attack of the amine on a protonated carbonyl forms a hemiaminal, followed by cyclization and dehydration. wikipedia.orguctm.edu |

| Advantages | High yields, operational simplicity, and wide substrate scope. rgmcet.edu.in |

| Limitations | The primary challenge is often the accessibility of the requisite 1,4-dicarbonyl starting material. alfa-chemistry.com |

The Knorr pyrrole synthesis is another classical and highly versatile method that involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound featuring an α-methylene group activated by an electron-withdrawing group. wikipedia.org A significant challenge is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are almost always generated in situ. A common approach is the reduction of an α-oximino-ketone, often using zinc dust in acetic acid. wikipedia.org

This method allows for the synthesis of a wide variety of substituted pyrroles, and the ester groups often incorporated into the product can be further manipulated. For instance, selective saponification or hydrolysis of different ester groups is possible, and the alkyl groups on the ring can be functionalized. wikipedia.org

The Hantzsch pyrrole synthesis provides access to substituted pyrroles through a three-component reaction between an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.orgthieme-connect.com This reaction is a powerful tool for building polysubstituted pyrrole rings. thieme-connect.com The proposed mechanism involves the initial formation of an enamine from the β-ketoester and the amine; this enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the final pyrrole product. wikipedia.org

Recent advancements have rejuvenated this classical reaction, employing non-conventional conditions such as green solvents, organocatalysis, and continuous flow chemistry to improve yields, simplify workup, and expand its applicability. wikipedia.orgthieme-connect.com The Hantzsch synthesis is particularly useful for preparing 2,3-dicarbonylated pyrroles, which are valuable intermediates for further synthetic transformations. wikipedia.org

The Barton-Zard synthesis is a convergent and powerful method for preparing pyrrole-2-carboxylates. The reaction proceeds by the condensation of a nitroalkene with an α-isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a base. allaboutchemistry.netwikipedia.org

The mechanism involves a series of steps:

Base-catalyzed deprotonation of the α-isocyanoacetate.

A Michael-type addition of the resulting carbanion to the nitroalkene. wikipedia.org

An intramolecular 5-endo-dig cyclization of the intermediate onto the isocyanide carbon. wikipedia.org

Elimination of the nitro group. wikipedia.org

Tautomerization to form the aromatic pyrrole ring. wikipedia.org

The scope of the reaction is broad and has been extended to include the synthesis of complex systems like porphyrins and pyrroles fused to other aromatic rings. wikipedia.orgresearchgate.net Modifications of the reaction, such as using β-acetoxy-nitro compounds, have been developed to generate the required nitroalkene in situ. chem-station.com

The Van Leusen pyrrole synthesis utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the construction of the pyrrole ring. organic-chemistry.org This method involves the base-mediated reaction of TosMIC with a Michael acceptor, such as an α,β-unsaturated ketone, ester, nitrile, or sulfone. nih.govacs.org

The reaction is a formal [3+2] cycloaddition. The base removes the acidic proton from the carbon between the isocyanide and sulfonyl groups of TosMIC. mdpi.com This carbanion then adds to the α,β-unsaturated system. An intramolecular nucleophilic attack follows, leading to a five-membered ring intermediate, which then eliminates the tosyl group to form the pyrrole. nih.govmdpi.com This method is particularly effective for the synthesis of 3,4-disubstituted pyrroles where the C2 and C5 positions remain unsubstituted. mdpi.com

Comparison of Major Pyrrole Syntheses

| Synthesis Name | Key Reactants | Resulting Substitution Pattern | Key Features |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl, Amine/NH₃ | 2,3,4,5-Tetrasubstituted | Direct, often high-yielding. rgmcet.edu.inorganic-chemistry.org |

| Knorr | α-Amino-ketone, β-Ketoester | Polysubstituted, often with ester groups | Versatile for complex pyrroles. wikipedia.org |

| Hantzsch | α-Haloketone, β-Ketoester, Amine/NH₃ | Polysubstituted | Three-component, convergent. wikipedia.org |

| Barton-Zard | Nitroalkene, α-Isocyanoacetate | 2-Carboxy-3,4-disubstituted | Convergent route to pyrrole esters. wikipedia.org |

| Van Leusen | TosMIC, Michael Acceptor | 3,4-Disubstituted (or 3-substituted) | C2 and C5 positions are unsubstituted. nih.govmdpi.com |

Targeted Synthetic Routes to 3-Ethyl-4-methyl-1H-Pyrrole

Based on the established methodologies, several targeted routes can be devised for the synthesis of this compound. The selection of a particular route would depend on the availability of starting materials and the desired scale of the reaction.

A plausible Paal-Knorr approach would begin with the corresponding 1,4-dicarbonyl precursor, 3-methylheptane-2,5-dione . Reaction of this diketone with ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297) under acidic conditions would lead to cyclization and dehydration to furnish the target pyrrole.

The Barton-Zard synthesis offers a highly effective route. A practical approach, analogous to the synthesis of 3,4-diethylpyrrole, would start with a precursor like 4-acetoxy-3-nitro-4-methylhexane . This starting material can be treated with a non-nucleophilic base (e.g., DBU) to generate the necessary nitroalkene, 3-methyl-4-nitro-3-hexene , in situ. Subsequent reaction with ethyl isocyanoacetate would yield ethyl this compound-2-carboxylate. The final step would involve the hydrolysis and decarboxylation of the ester group to give this compound.

A Van Leusen approach would involve the reaction of TosMIC with an appropriate Michael acceptor. The required acceptor would be (E)-2-methyl-2-pentenal . The base-catalyzed addition of TosMIC to this α,β-unsaturated aldehyde, followed by cyclization and elimination of the tosyl group, would directly yield this compound.

Potential Precursors for this compound Synthesis

| Synthetic Method | Key Precursor 1 | Key Precursor 2 |

|---|---|---|

| Paal-Knorr | 3-Methylheptane-2,5-dione | Ammonia |

| Barton-Zard | 3-Methyl-4-nitro-3-hexene | Ethyl isocyanoacetate |

| Van Leusen | (E)-2-Methyl-2-pentenal | Tosylmethyl isocyanide (TosMIC) |

Regioselective Functionalization Strategies

Regioselective synthesis is paramount for obtaining the specific 3,4-substitution pattern of this compound, avoiding the formation of other isomers. Traditional methods often rely on the inherent reactivity of pre-functionalized starting materials to guide the formation of the desired product.

One of the foundational approaches to regiocontrolled pyrrole synthesis is the Barton-Zard reaction . This method involves the condensation of an isocyanoacetate with a nitroalkene. For the synthesis of a this compound precursor, this would typically involve the reaction of an isocyanoacetate with 3-nitro-3-hexene, which can be formed in situ. The reaction proceeds via a Michael addition followed by cyclization and elimination of the nitro group to yield the pyrrole ring with defined substituents at the 3- and 4-positions.

Another powerful strategy involves the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrrole intermediates. acs.orgnih.gov While this method primarily functionalizes the 2- and 5-positions, it represents a modern approach to altering the classical reactivity of the pyrrole ring, enabling subsequent nucleophilic substitutions to build up complex pyrrole structures. acs.orgnih.govbohrium.com The regioselectivity is controlled by the initial dearomatization step, offering a pathway to highly functionalized pyrroles that are otherwise difficult to access. acs.org

The table below summarizes key aspects of these regioselective strategies.

| Strategy | Key Reactants | Primary Control Element | Typical Product Type |

| Barton-Zard Synthesis | Isocyanoacetate, Nitroalkene | Structure of the nitroalkene | 3,4-Disubstituted Pyrrole-2-carboxylates |

| Dearomative Functionalization | 1H-Pyrrole, Chlorinating Agent (e.g., TCCA) | In situ generation of reactive intermediates | 2,5-Difunctionalized 2H-Pyrroles |

Multi-component Reaction (MCR) Approaches for Pyrrole Core Formation

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules like substituted pyrroles from simple starting materials in a single step. bohrium.comrsc.orgsemanticscholar.org These reactions are advantageous for creating molecular diversity and are well-suited for the construction of the pyrrole core. orientjchem.orgrsc.org

A notable MCR approach for forming polysubstituted pyrroles involves a three-component reaction catalyzed by ruthenium. acs.orgnih.gov This method can regioselectively assemble pyrroles from a combination of ketones, primary amines, and vicinal diols. acs.orgnih.gov The reaction demonstrates a broad substrate scope and high functional group tolerance, making it a versatile tool for preparing a wide array of pyrrole derivatives. acs.org By selecting the appropriate ketone and amine precursors, this strategy can be adapted to synthesize 3,4-dialkylpyrroles.

Another class of MCRs for pyrrole synthesis involves the reaction of 1,3-dicarbonyl compounds, α-halo ketones, and amines. The well-known Hantzsch pyrrole synthesis, which can be considered a type of MCR, condenses an α-haloketone with a β-ketoester and an amine (often ammonia or a primary amine). The selection of appropriately substituted precursors is crucial for achieving the desired 3-ethyl-4-methyl substitution pattern. The flexibility and operational simplicity of MCRs make them an attractive strategy for the rapid generation of pyrrole libraries for various applications. orientjchem.org

The following table outlines representative MCR approaches for pyrrole synthesis.

| MCR Type | Components | Catalyst/Conditions | Key Advantages |

| Ruthenium-Catalyzed | Ketone, Amine, Vicinal Diol | Ruthenium complex, base | High regioselectivity, broad scope |

| Hantzsch-Type Synthesis | α-Haloketone, β-Ketoester, Amine | Typically thermal or base-catalyzed | Readily available starting materials |

| Four-Component Synthesis | Amine, 1,3-Dicarbonyl, Aldehyde, Nitromethane | Various catalysts (e.g., organocatalysts) | High bond-forming efficiency, molecular complexity |

Catalytic Methodologies in its Preparation, including Palladium- and Ruthenium-Catalyzed Cyclizations

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both palladium and ruthenium catalysts have been successfully employed in the synthesis of pyrroles and their precursors.

Palladium-Catalyzed Cyclizations: Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling and cyclization reactions. The synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a direct precursor to the target pyrrole via oxidation or other functional group manipulations, has been achieved using a palladium(II)-catalyzed cyclization. ncl.res.inresearchgate.net This approach highlights the utility of palladium catalysis in constructing the core pyrrolinone structure from acyclic precursors. Such cyclization reactions often proceed with high efficiency and selectivity under mild conditions.

Ruthenium-Catalyzed Cyclizations: Ruthenium catalysts offer unique reactivity for pyrrole synthesis. One powerful methodology involves the ruthenium-catalyzed tandem isomerization and cyclization of 1,4-alkynediols in the presence of an amine. bath.ac.uk The catalyst first promotes the isomerization of the alkynediol to the corresponding 1,4-dicarbonyl compound, which then undergoes an in situ Paal-Knorr condensation with the amine to furnish the pyrrole ring. bath.ac.uk This one-pot process is highly efficient for producing 1,2,5-substituted pyrroles. Furthermore, as mentioned previously, ruthenium-catalyzed three-component reactions provide a general and highly regioselective pathway to various substituted pyrroles. acs.orgnih.gov

| Catalyst System | Reaction Type | Starting Materials | Product |

| Palladium(II) | Intramolecular Cyclization | Functionalized allylamine (B125299) derivatives | 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one ncl.res.inresearchgate.net |

| Ruthenium | Tandem Isomerization/Cyclization | 1,4-Alkynediol, Amine | Substituted Pyrrole bath.ac.uk |

| Ruthenium | Three-Component Reaction | Ketone, Amine, Vicinal Diol | Substituted Pyrrole acs.orgnih.gov |

Scalable Synthetic Processes and Industrial Research Implications, focusing on its role as a Building Block

The industrial relevance of this compound and its derivatives stems from their application as key building blocks in the synthesis of pharmaceuticals and advanced materials. bohrium.com A significant industrial application is found in the synthesis of the antidiabetic drug glimepiride. The key intermediate for this drug is 3-ethyl-4-methyl-3-pyrrolin-2-one, which is synthesized on a large scale. google.com The development of scalable and cost-effective synthetic routes to this intermediate is a major focus of industrial research. One patented method describes a catalytic reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate using a supported metal catalyst (e.g., Co, Ni, Cu on Al₂O₃) to produce the desired pyrrolinone, highlighting a process designed for industrial production. google.com

Beyond pharmaceuticals, pyrrole derivatives serve as versatile intermediates in various sectors of the chemical industry. nbinno.com They are used in the formulation of oil drilling auxiliary agents, water treatment chemicals, and as additives for plastics and rubber to improve material properties. nbinno.com The specific substitution pattern of this compound can be leveraged to fine-tune the electronic and steric properties of polymers, dyes, and other functional materials. The ability to produce this building block through scalable MCRs or catalytic processes is crucial for its broader industrial adoption. bohrium.comsemanticscholar.org

Synthesis of Isotopically Labeled this compound for Advanced Mechanistic and Biosynthetic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and biosynthetic pathways. nih.gov The synthesis of this compound enriched with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows researchers to trace the fate of atoms through complex transformations using techniques like NMR spectroscopy and mass spectrometry. acs.orgresearchgate.net

The synthesis of isotopically labeled pyrroles can be achieved by incorporating the label into one of the starting materials. globaljournals.org For example, using ¹⁵N-labeled ammonia or a primary amine in a Paal-Knorr or MCR synthesis would result in a ¹⁵N-labeled pyrrole ring. Similarly, ¹³C labels can be introduced by using specifically labeled dicarbonyl compounds or other precursors. acs.org The synthesis of deuterium-labeled pyrroles can be accomplished through isotope exchange reactions on the final pyrrole product, often using deuterated water (D₂O) or deuterium gas under various conditions, or by using deuterated starting materials. nih.gov

These labeled molecules are critical for:

Mechanistic Studies: Following the movement of labels can confirm bond-forming and bond-breaking steps, identify key intermediates, and distinguish between different possible reaction pathways. acs.orgmdpi.com

Biosynthetic Studies: Feeding isotopically labeled precursors to organisms allows for the determination of the metabolic origins of natural products containing the pyrrole moiety. beilstein-journals.orgnih.gov By analyzing the incorporation pattern of the isotope in the final natural product, the biosynthetic pathway can be mapped out.

The ability to synthesize specifically labeled versions of this compound provides a powerful method for detailed investigations into its formation and its role in more complex chemical and biological systems. globaljournals.org

Reactivity and Mechanistic Investigations of 3 Ethyl 4 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

Electrophilic aromatic substitution is a hallmark of pyrrole chemistry, and 3-ethyl-4-methyl-1H-pyrrole is particularly reactive in this regard due to the electronic effects of its alkyl substituents.

Regioselectivity and Electronic Effects of Alkyl Substituents

The ethyl and methyl groups at the 3- and 4-positions of the pyrrole ring are electron-donating groups through an inductive effect. This donation of electron density increases the nucleophilicity of the pyrrole ring, making it more reactive towards electrophiles than pyrrole itself.

The regioselectivity of electrophilic substitution on the pyrrole ring is well-established. Attack is strongly favored at the α-positions (2 and 5) over the β-positions (3 and 4). This preference is attributed to the greater stabilization of the cationic intermediate (the arenium ion) formed during α-attack, which can be described by more resonance structures. In this compound, the 3- and 4-positions are already substituted, leaving the 2- and 5-positions as the primary sites for electrophilic attack. Due to the presence of two activating alkyl groups, this compound is expected to be highly reactive towards electrophiles at these α-positions.

Formylation (e.g., Vilsmeier-Haack Reaction) and Acylation

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.com The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). chemistrysteps.comwikipedia.org This electrophilic reagent then attacks the electron-rich pyrrole ring. chemistrysteps.com For this compound, the formylation is expected to occur at one of the vacant α-positions (2 or 5) to yield this compound-2-carbaldehyde. The reaction proceeds through an iminium ion intermediate which is subsequently hydrolyzed to the aldehyde during workup. wikipedia.org

Acylation: Friedel-Crafts acylation of pyrroles can be problematic due to the acidic nature of the Lewis acid catalysts, which can cause polymerization of the pyrrole ring. However, acylation of this compound can be achieved under milder conditions. One effective method involves the use of N-acylbenzotriazoles, which can acylate pyrroles regiospecifically at the C-2 position. Another approach is the reaction with an acid anhydride (B1165640) or acid chloride, often in the presence of a milder Lewis acid or under non-catalytic conditions if the acylating agent is sufficiently reactive. The expected product of acylation, for instance with acetic anhydride, would be 2-acetyl-3-ethyl-4-methyl-1H-pyrrole.

| Reaction | Reagents | Expected Major Product |

| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | This compound-2-carbaldehyde |

| Acylation | Acetic Anhydride | 2-Acetyl-3-ethyl-4-methyl-1H-pyrrole |

Halogenation and Nitration Studies

Halogenation: Pyrroles react readily with halogens. Due to the high reactivity of the pyrrole ring, direct halogenation can lead to polyhalogenation and polymerization. Milder halogenating agents are therefore preferred for controlled monohalogenation. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrroles. organic-chemistry.org The reaction of this compound with one equivalent of NBS would be expected to yield 2-bromo-3-ethyl-4-methyl-1H-pyrrole. Similarly, N-chlorosuccinimide (NCS) can be used for chlorination.

Nitration: The nitration of pyrrole is a sensitive reaction, as the strong acids typically used (a mixture of nitric acid and sulfuric acid) can lead to decomposition and polymerization. study.com A milder nitrating agent, such as acetyl nitrate (B79036) (prepared from nitric acid and acetic anhydride), is often employed. study.com The nitration of this compound with acetyl nitrate is predicted to yield 2-nitro-3-ethyl-4-methyl-1H-pyrrole as the major product.

Nucleophilic Reactions and Annulation Pathways

While the electron-rich nature of the pyrrole ring makes it more susceptible to electrophilic attack, nucleophilic substitution is generally difficult unless there is a good leaving group present on the ring. Nucleophilic attack on the pyrrole ring itself is rare. However, the N-H proton of this compound is weakly acidic and can be removed by a strong base to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles.

Annulation reactions involve the construction of a new ring onto an existing one. For this compound, annulation reactions could potentially proceed through initial functionalization of the pyrrole ring followed by an intramolecular cyclization. For instance, acylation at the 2-position followed by reaction with a suitable reagent could lead to the formation of a fused ring system. Intramolecular cyclization of N-alkyne-substituted pyrrole esters has been described as a route to pyrrolopyrazinone and other fused heterocyclic systems. nih.gov

Radical Reactions and Their Role in Polymerization Mechanisms (e.g., polypyrrole formation)

The polymerization of pyrrole and its derivatives can proceed through a radical mechanism to form polypyrrole, a conducting polymer. This process is typically initiated by an oxidizing agent, which removes an electron from the pyrrole monomer to form a radical cation. This radical cation can then react with another neutral monomer to form a dimer, and the process continues to form the polymer chain.

In the case of this compound, the polymerization would proceed through the formation of a radical cation, with subsequent coupling at the 2- and 5-positions. The resulting polymer, poly(3-ethyl-4-methyl-pyrrole), would have a backbone of linked pyrrole units. The presence of the ethyl and methyl substituents would influence the properties of the resulting polymer, such as its solubility and conductivity, compared to unsubstituted polypyrrole. Free radical polymerization is a robust method for creating high molecular weight polymers and is compatible with many functional groups. uliege.be

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org Pyrroles can act as the diene component in this reaction, but they are generally poor dienes due to their aromatic character. researchgate.net The reaction often requires high temperatures or the use of electron-withdrawing groups on the pyrrole nitrogen to favor the cycloaddition over competing reactions like Michael addition. researchgate.net For this compound to act as a diene, it would react with a dienophile across the 2- and 5-positions. The reaction is facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org

1,3-Dipolar Cycloaddition: This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgyoutube.com Pyrrole derivatives can act as dipolarophiles. For example, the double bonds within the this compound ring could potentially react with 1,3-dipoles such as azides, nitrile oxides, or nitrones. youtube.com These reactions provide a powerful tool for the synthesis of various five-membered heterocycles. ijrpc.comorganic-chemistry.org The regioselectivity of such reactions would be influenced by both electronic and steric factors of the substituents on both the pyrrole and the 1,3-dipole.

Oxidation and Reduction Chemistry

The oxidation and reduction of the pyrrole ring are fundamental transformations that lead to a variety of saturated and partially saturated heterocyclic systems, as well as ring-opened products.

Oxidation:

Pyrroles are generally sensitive to oxidizing agents, and the outcome of the reaction depends on the substituents present on the ring and the reaction conditions. The oxidation can occur at the pyrrole ring itself or at the alkyl side chains.

Autoxidation: In the presence of air and light, 3,4-dialkylpyrroles can undergo slow autoxidation. This process often leads to the formation of colored, polymeric materials. The initial step is thought to involve the formation of a radical cation, which can then react further.

Chemical Oxidation: Strong oxidizing agents can lead to the degradation of the pyrrole ring. However, controlled oxidation can yield specific products. For instance, oxidation of pyrroles can lead to the formation of maleimides.

Photooxidation: Singlet oxygen, generated photochemically, reacts with pyrroles in a [4+2] cycloaddition reaction to form an unstable endoperoxide. This intermediate can then rearrange to form various products, including pyrrolinones.

Interactive Data Table: Oxidation Reactions of Substituted Pyrroles

| Oxidizing Agent | Substrate Type | Product(s) | Notes |

| Air/Light | 3,4-Dialkylpyrroles | Polymeric materials, colored byproducts | Slow reaction, often leads to decomposition. |

| Peroxy acids (e.g., m-CPBA) | Substituted pyrroles | Pyrrolinones, maleimides | The product depends on the reaction conditions and the substitution pattern of the pyrrole. |

| Singlet Oxygen (¹O₂) | 3,4-Dialkylpyrroles | Endoperoxides, which can rearrange to pyrrolinones or other oxygenated products | Reaction proceeds via a cycloaddition mechanism. |

| Chromium trioxide (CrO₃) | Alkylpyrroles | Maleimides, ring-opened products | Harsh oxidizing conditions can lead to ring cleavage. |

Reduction:

The reduction of the pyrrole ring can be controlled to yield either partially saturated pyrrolines or fully saturated pyrrolidines.

Catalytic Hydrogenation: This is a common method for the complete reduction of the pyrrole ring to a pyrrolidine (B122466). The reaction is typically carried out using hydrogen gas and a metal catalyst such as platinum, palladium, or rhodium. acs.org The stereochemistry of the resulting pyrrolidine is often influenced by the substituents on the pyrrole ring, with hydrogen typically being delivered from one face of the aromatic system. acs.org For 2,5-disubstituted pyrroles, this often results in the formation of cis-2,5-dialkylpyrrolidines. acs.org

Partial Reduction (Dissolving Metal Reduction): Methods like the Birch reduction or the use of zinc in acidic media can achieve partial reduction of the pyrrole ring to yield pyrrolines (dihydropyrroles). wikipedia.orgbeilstein-journals.org The Birch reduction of pyrrole esters and amides has been shown to produce pyrrolines, with the regioselectivity being dependent on the position of the electron-withdrawing group. wikipedia.org The Knorr-Rabe reduction, which employs zinc powder in an acid medium, is another method to obtain 3-pyrrolines from electron-rich pyrroles. beilstein-journals.org

Interactive Data Table: Reduction Reactions of Substituted Pyrroles

| Reducing Agent/Method | Substrate Type | Product(s) | Notes |

| H₂/Pd, Pt, or Rh | Substituted pyrroles | Pyrrolidines | Complete reduction of the aromatic ring. Often proceeds with syn-addition of hydrogen. acs.orgyoutube.com |

| Birch Reduction (Na/NH₃, alcohol) | N-Boc protected pyrroles | Pyrrolines | Partial reduction of the ring. nih.gov |

| Zinc/Acid (e.g., HCl) | Electron-rich pyrroles | 3-Pyrrolines | A dissolving metal reduction method. beilstein-journals.org |

| Diisobutylaluminium hydride (DIBAL-H) | Dihydropyrroles | Pyrrolidines | Can be used for the reduction of partially saturated pyrrole derivatives. nih.gov |

Detailed Mechanistic Elucidation of Key Transformations and Rearrangements

The pyrrole ring can undergo several types of rearrangements, often leading to the formation of other heterocyclic systems or substituted isomers.

ANRORC-type Reactions:

The ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution in certain heterocyclic systems, particularly in electron-deficient rings like pyrimidines. wikipedia.org The process involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an open-chain intermediate. Subsequent rotation and ring closure, with the expulsion of a leaving group, lead to the final substituted product. wikipedia.org Isotopic labeling studies have been crucial in confirming this mechanism in pyrimidine (B1678525) chemistry, by demonstrating the exchange of ring atoms with atoms from the nucleophile. wikipedia.org

However, the ANRORC mechanism is not a commonly reported pathway for reactions of pyrroles. This is largely due to the electron-rich nature of the pyrrole ring, which makes it highly susceptible to electrophilic attack but generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups. Nucleophilic aromatic substitution on the pyrrole ring is rare, and thus, the prerequisite for an ANRORC-type mechanism is often not met. While ANRORC-like mechanisms have been studied in other five-membered heterocycles like nitroimidazoles, there is a lack of documented evidence for such a pathway occurring with this compound or similar simple alkylpyrroles. researchgate.net

Ciamician-Dennstedt Rearrangement:

A classic and significant rearrangement of the pyrrole ring is the Ciamician-Dennstedt rearrangement, which involves the expansion of the pyrrole ring to a pyridine (B92270) ring. drugfuture.comchemistryschool.net This reaction typically occurs when a pyrrole is treated with a dihalocarbene, which is often generated in situ from a haloform (like chloroform) and a strong base. drugfuture.comyoutube.com

The mechanism of the Ciamician-Dennstedt rearrangement proceeds as follows:

Carbene Addition: The dihalocarbene, a highly reactive electrophile, adds to the electron-rich double bond of the pyrrole ring in a [2+1] cycloaddition to form a dihalocyclopropane intermediate fused to the pyrrole ring. wikipedia.orgrsc.org

Ring Opening: This highly strained cyclopropane (B1198618) intermediate is unstable and undergoes a concerted electrocyclic ring-opening. This step leads to the expansion of the five-membered ring to a six-membered dihydropyridine (B1217469) intermediate.

Elimination: The resulting intermediate then eliminates a molecule of hydrogen halide to achieve aromatization, yielding a 3-halopyridine derivative. drugfuture.com

Recent advancements have provided modified versions of this reaction using α-chlorodiazirines as carbene precursors, which can expand the scope and applicability of this ring expansion methodology to a wider range of pyrroles and indoles. thieme-connect.comorganic-chemistry.org

Other Rearrangements:

Pyrrole derivatives can also undergo other types of rearrangements, such as substituent migrations. Theoretical studies on wikipedia.orgthieme-connect.com-migration in pyrrolium and pyrrole derivatives have shown that various groups can migrate around the pyrrole ring. nih.gov The activation barriers for these migrations are influenced by factors such as the nature of the migrating group and the aromaticity of the transition state. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 4 Methyl 1h Pyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-ethyl-4-methyl-1H-pyrrole in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete picture of the proton and carbon environments and their connectivity can be established.

The structural assignment of this compound is unequivocally confirmed using one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton spectrum provides information about the different hydrogen environments. The N-H proton typically appears as a broad signal due to quadrupole broadening and potential chemical exchange. The two protons on the pyrrole (B145914) ring (H-2 and H-5) are in distinct electronic environments and appear as separate signals. The ethyl and methyl substituents also give rise to characteristic signals with specific multiplicities due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon spectrum reveals seven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of the four carbons in the pyrrole ring provide insight into the electron density distribution within the aromatic system. Publicly available spectral data confirms the carbon framework of the molecule. nih.gov

Correlation Spectroscopy (COSY): This 2D experiment maps out proton-proton couplings. Key correlations would be observed between the -CH₂- and -CH₃ protons of the ethyl group. Weaker, long-range couplings might also be visible between the ring protons and the protons of the alkyl substituents.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbons that bear protons (CH, CH₂, CH₃ groups).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the signal from the protons of the methyl group at C-4 would show a correlation to C-3, C-4, and C-5 of the pyrrole ring, confirming its position. Similarly, the N-H proton would show correlations to the C-2 and C-5 carbons.

The following tables present the predicted ¹H and experimentally available ¹³C NMR data for this compound.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~7.8 (broad) | s | - |

| H-2 | ~6.5 | t | ~2.5 |

| H-5 | ~6.4 | t | ~2.5 |

| -CH₂- (ethyl) | ~2.4 | q | ~7.5 |

| -CH₃ (methyl) | ~2.0 | s | - |

Experimental ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 115.5 |

| C-3 | 121.2 |

| C-4 | 117.5 |

| C-5 | 108.0 |

| -CH₂- (ethyl) | 17.5 |

| -CH₃ (methyl) | 10.9 |

| -CH₃ (ethyl) | 15.6 |

Data sourced from publicly available spectra. nih.gov

Variable temperature (VT) NMR studies are employed to investigate dynamic molecular processes that may occur on the NMR timescale, such as conformational changes or chemical exchange. For this compound, potential dynamic processes include the rotation of the ethyl group and the exchange of the N-H proton.

At low temperatures, the rotation around the C-C bond connecting the ethyl group to the pyrrole ring could become restricted, potentially leading to the observation of distinct signals for the methylene (B1212753) protons. As the temperature is increased, the rate of rotation increases. If the exchange rate becomes comparable to the NMR frequency difference between the signals, the peaks will broaden, eventually coalescing into a single, time-averaged signal at a specific coalescence temperature. Analysis of this phenomenon allows for the calculation of the rotational energy barrier (ΔG‡). Similarly, VT-NMR can be used to study the rate of intermolecular proton exchange of the N-H proton with solvent or trace amounts of water.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Dynamics, Hydrogen Bonding, and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds present and their immediate environment, making them ideal for studying intermolecular forces like hydrogen bonding.

For this compound, the most significant feature in the FT-IR spectrum is the N-H stretching vibration. In a dilute, non-polar solvent, this appears as a sharp band around 3400 cm⁻¹. However, in the solid state or in concentrated solution, the N-H group acts as a hydrogen bond donor, interacting with the π-electron cloud of an adjacent pyrrole ring (N-H···π interaction). This interaction causes the N-H stretching band to broaden and shift to a lower frequency (typically 3300-3200 cm⁻¹), providing direct evidence of intermolecular association.

Other key vibrational modes include:

C-H Stretching: Aromatic C-H stretches for the pyrrole ring protons appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed just below 3000 cm⁻¹.

C=C and C-C Ring Stretching: Vibrations associated with the pyrrole ring skeleton are typically found in the 1600-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds within the ring contributes to bands in the fingerprint region.

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the symmetric vibrations of the pyrrole ring and the C-C backbone of the alkyl substituents typically give rise to strong Raman signals.

Characteristic Vibrational Frequencies

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch (free) | ~3400 | FT-IR |

| N-H Stretch (H-bonded) | 3300-3200 (broad) | FT-IR |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, FT-Raman |

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound (molar mass 109.17 g/mol ), the electron ionization (EI) mass spectrum would show a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 109. The fragmentation of the molecular ion is dominated by cleavages at positions beta to the pyrrole ring, which are energetically favorable.

The primary fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group's terminal methyl results in a stable secondary carbocation, producing a fragment ion at m/z 94 (M-15). This is often a major peak.

Loss of an ethyl radical (•C₂H₅): Cleavage of the entire ethyl group from the ring would result in a fragment at m/z 80 (M-29).

Analysis of the isotopic abundance provides further confirmation of the elemental composition. The molecular ion peak is accompanied by a smaller peak at m/z 110, known as the M+1 peak. This peak arises from the natural abundance of the heavy isotope ¹³C (1.1%). For a molecule containing seven carbon atoms, the theoretical intensity of the M+1 peak is approximately 7.7% (7 x 1.1%) of the M⁺˙ peak intensity, which can be used to verify the carbon count.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Identity | Comments |

|---|---|---|

| 109 | [C₇H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 94 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

X-ray Crystallography for Precise Solid-State Structural Determination and Crystal Packing Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted pyrroles allows for a robust prediction of its solid-state characteristics.

A crystallographic study would precisely measure all bond lengths, bond angles, and torsional angles within the molecule. The pyrrole ring is expected to be nearly planar, consistent with its aromatic character. The key insights from this technique, however, relate to intermolecular interactions that dictate the crystal packing.

Based on studies of similar pyrrole derivatives, the dominant intermolecular interaction would be hydrogen bonding. nih.gov The N-H group is a potent hydrogen bond donor. It is expected to form N-H···π hydrogen bonds where the proton interacts with the electron-rich face of a neighboring pyrrole ring. This type of interaction typically leads to the formation of one-dimensional chains or "tapes" of molecules within the crystal lattice. The specific arrangement and packing efficiency would be further influenced by weaker van der Waals forces between the ethyl and methyl substituents on adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the aromatic pyrrole ring itself.

The absorption spectrum is expected to be dominated by intense π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Unsubstituted pyrrole exhibits a strong absorption maximum (λₘₐₓ) around 210 nm.

The presence of the ethyl and methyl groups on the pyrrole ring influences the electronic transitions. Alkyl groups act as weak auxochromes, which are groups that modify the light-absorbing properties of a chromophore. Through an effect known as hyperconjugation, they donate a small amount of electron density into the π-system of the ring. This donation slightly raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for the π → π* transition. Consequently, this compound is expected to exhibit a bathochromic shift (a shift to a longer wavelength) of its λₘₐₓ compared to unsubstituted pyrrole. The absorption would likely occur in the 215-225 nm range.

Theoretical and Computational Studies on 3 Ethyl 4 Methyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing a robust foundation for predicting chemical behavior.

Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules like 3-ethyl-4-methyl-1H-pyrrole. DFT, particularly with hybrid functionals such as B3LYP, combined with basis sets like 6-311G(d,p), is widely employed for its balance of accuracy and computational efficiency in studying pyrrole (B145914) derivatives. ijcce.ac.irirjweb.com These calculations begin with the optimization of the molecule's ground-state geometry, which is crucial for accurate predictions of its properties. acs.org

Ab initio methods, while computationally more demanding, offer high levels of theory for precise electronic structure analysis. For substituted pyrroles, these methodologies provide key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

For this compound, the HOMO is expected to be distributed over the electron-rich π-system of the pyrrole ring, characteristic of its nucleophilic nature. The LUMO would be located over the same ring system but with a different phase distribution.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. Computational studies on various pyrrole derivatives have shown that substitutions on the pyrrole ring can tune this energy gap. nankai.edu.cnresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | Measure of the polarizability of the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. irjweb.com The MEP map is color-coded to indicate different regions of electrostatic potential:

Red : Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) delocalized over the pyrrole ring, especially around the nitrogen atom and the α-carbons (C2 and C5 positions). This high electron density is due to the delocalization of the nitrogen lone pair into the ring, making these sites the most probable for electrophilic substitution. The area around the N-H proton would exhibit a positive potential (blue), identifying it as an acidic site.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. ijcce.ac.ir

In this compound, NBO analysis would reveal significant delocalization interactions. A key interaction would be the donation of electron density from the nitrogen atom's lone pair (a donor NBO) to the π* antibonding orbitals of the C-C bonds in the ring (acceptor NBOs). This LP(N) → π*(C-C) interaction is fundamental to the aromaticity and high reactivity of the pyrrole ring. The analysis quantifies these interactions through second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant charge transfer. These ICT processes are crucial in determining the molecule's electronic properties and behavior. researchgate.net

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

|---|---|---|---|

| LP (N) | π* (C=C) | Lone Pair → Antibonding π | Key to aromaticity and ring activation. |

| σ (C-H) | σ* (C-C) | Sigma Bond → Antibonding σ | Hyperconjugation, contributes to stability. |

| π (C=C) | π* (C=C) | Pi Bond → Antibonding π | Electron delocalization within the ring. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. DFT calculations are commonly used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. materialsciencejournal.orgnih.gov

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can confirm the molecular structure and provide a deeper understanding of the electronic environment of each atom.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). acs.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For a pyrrole derivative, TD-DFT can identify the π → π* transitions responsible for its UV absorption bands and provide information on their intensity and wavelength. researchgate.net Correlation of these predicted spectra with experimentally measured spectra is a critical step in verifying the accuracy of the computational approach. materialsciencejournal.org

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational methods allow for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. Pyrroles are known to undergo electrophilic aromatic substitution readily due to the electron-rich nature of the ring. pearson.comonlineorganicchemistrytutor.comaklectures.com

For this compound, the ethyl and methyl groups are weak activating groups. The primary directive influence comes from the ring nitrogen, which strongly favors substitution at the α-positions (C2 and C5). Since these positions are unsubstituted in this molecule, they are the expected sites of reaction. chemtube3d.com

Computational studies can model the reaction of this compound with an electrophile. By calculating the potential energy surface, researchers can map out the entire reaction coordinate. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction pathway that connects reactants and products. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

By comparing the activation energies for electrophilic attack at the C2 and C5 positions versus the C3 and C4 positions (which are blocked), these calculations can quantitatively confirm the regioselectivity of the reaction. This type of analysis has been applied to understand the mechanisms of various reactions involving heterocyclic compounds. nih.gov

Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations

As of September 2025, a comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the non-linear optical (NLO) properties and molecular polarizability of this compound. While the broader class of pyrrole derivatives has been the subject of investigations for their potential in NLO applications, detailed research findings, including calculated data for dipole moment, polarizability, and first-order hyperpolarizability, for this particular compound are not available in the public domain.

General computational studies on various pyrrole derivatives indicate that the presence of the pyrrole ring, with its π-electron system, can contribute to NLO behavior. researchgate.net Theoretical investigations on other substituted pyrroles have utilized methods such as Density Functional Theory (DFT) to predict their NLO properties. researchgate.net These studies often explore how different electron-donating or electron-withdrawing substituents on the pyrrole ring influence the molecular hyperpolarizability. However, without specific calculations for this compound, any discussion of its NLO properties would be purely speculative.

Consequently, data tables detailing the calculated values for molecular polarizability and hyperpolarizability for this compound cannot be provided. Further computational research is required to elucidate the specific NLO characteristics of this compound.

Synthesis and Exploration of 3 Ethyl 4 Methyl 1h Pyrrole Derivatives and Analogs

Design Principles for Functionalized Pyrrole (B145914) Scaffolds

The design of functionalized pyrrole scaffolds, including those derived from 3-ethyl-4-methyl-1H-pyrrole, is guided by the objective of creating molecules with specific, predictable properties and functions. The pyrrole ring serves as a versatile and biologically relevant core structure, and its functionalization is planned based on established principles of medicinal and materials chemistry.

A primary design principle involves leveraging the inherent aromaticity and reactivity of the pyrrole ring. The electron-rich nature of the pyrrole system makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions, which are more reactive than the C3 and C4 positions. When these positions are occupied, as in the case of this compound where the C3 and C4 positions are alkylated, functionalization is directed towards the C2, C5, and N1 positions. The alkyl groups at the 3 and 4 positions also influence the electronic properties of the ring, modulating its reactivity.

Another key principle is the strategic introduction of functional groups to modulate the scaffold's physicochemical properties. For instance, incorporating hydrogen bond donors and acceptors can influence solubility and intermolecular interactions, which is crucial for biological activity. The substitution on the nitrogen atom (N-substitution) is a common strategy to significantly alter properties such as lipophilicity, metabolic stability, and steric profile without drastically changing the core pharmacophore.

Furthermore, the this compound scaffold can be designed as a rigid template to present various substituents in a defined spatial orientation. This is particularly important in drug design, where the precise arrangement of functional groups is critical for binding to biological targets like enzymes or receptors. The ethyl and methyl groups provide a foundational steric and electronic environment upon which further complexity can be built. By varying substituents at the remaining positions, a library of compounds can be generated to explore structure-activity relationships systematically.

Synthesis of N-Substituted and Ring-Substituted Derivatives

The synthesis of derivatives of this compound can be achieved through various established methods for pyrrole functionalization. These methods can be broadly categorized into N-substitution, which modifies the nitrogen atom, and ring substitution, which adds functional groups to the carbon atoms of the pyrrole core.

N-Substituted Derivatives:

N-substitution is a straightforward approach to introduce a wide range of functionalities to the pyrrole scaffold. The pyrrole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a pyrrolide anion, which then acts as a nucleophile. This allows for the introduction of various substituents via reaction with electrophiles. Common synthetic strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce alkyl chains.

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acylpyrroles, which can serve as protecting groups or as synthetic intermediates.

A widely applicable method for synthesizing N-substituted pyrroles from scratch is the Paal-Knorr synthesis . This involves the condensation of a 1,4-dicarbonyl compound with a primary amine mdpi.comuctm.edu. To generate N-substituted derivatives of this compound, one could envision starting with 3,4-dimethylhexane-2,5-dione (B1207610) and reacting it with a variety of primary amines (R-NH2) under acidic or thermal conditions.

Ring-Substituted Derivatives:

Electrophilic substitution reactions are the primary means of functionalizing the carbon atoms of the pyrrole ring. For this compound, the unsubstituted C2 and C5 positions are the most reactive sites.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms at the 2- and/or 5-positions. These halogenated derivatives are valuable intermediates for further functionalization via cross-coupling reactions.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl3) and dimethylformamide (DMF), introduces a formyl group (-CHO) onto the ring, typically at the 2-position.

Acylation: Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst can introduce acyl groups.

Another powerful method for creating substituted pyrroles is through cycloaddition reactions. For instance, the reaction of tosylmethyl isocyanides (TosMIC) with activated alkenes is a versatile route to 3,4-disubstituted pyrroles nih.gov. While this builds the ring from acyclic precursors, it demonstrates a strategy to arrive at a substituted pyrrole core that can then be further modified. A specific example is the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one through palladium-catalyzed cyclization or ring-closing metathesis, which showcases modern catalytic methods for creating substituted pyrrolinone structures researchgate.net.

Below is a table summarizing common synthetic reactions for pyrrole derivatization.

| Reaction Type | Reagents | Position of Substitution | Resulting Derivative |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N1 | N-Alkyl-3-ethyl-4-methyl-1H-pyrrole |

| N-Arylation | Aryl halide, Pd or Cu catalyst | N1 | N-Aryl-3-ethyl-4-methyl-1H-pyrrole |

| Vilsmeier-Haack | POCl3, DMF | C2/C5 | This compound-2-carbaldehyde |

| Halogenation | NBS, NCS | C2/C5 | 2-Bromo-3-ethyl-4-methyl-1H-pyrrole |

| Paal-Knorr | 3,4-Dimethylhexane-2,5-dione, R-NH2 | Ring Formation | N-Substituted-3,4-diethyl-2,5-dimethyl-1H-pyrrole* |

*Note: The Paal-Knorr synthesis shown is for a structurally related but different pyrrole to illustrate the method's utility in generating substituted pyrrole cores.

Heterocyclic Fused Systems Incorporating the 3-Ethyl-4-methylpyrrole Moiety

The this compound moiety can serve as a foundational building block for the construction of more complex heterocyclic fused systems. The fusion of additional rings to the pyrrole core can significantly alter its electronic properties, conformation, and biological activity, leading to novel chemical entities. Synthetic strategies typically involve forming a new ring by utilizing substituents on the pyrrole as anchor points.

One common approach is to first introduce functional groups at the C2 and C3 positions (or other adjacent positions) of a pyrrole ring, which can then participate in a ring-closing reaction. Although starting with this compound means the 3 and 4 positions are already occupied, functionalization at the 2 and 3 positions (or 4 and 5) of a precursor during its synthesis can set the stage for subsequent fusion.

Examples of fused pyrrole systems that could conceptually be derived from strategies involving pyrrole precursors include:

Pyrrolopyrimidines: These are 7-deazapurine analogs and often exhibit significant biological activity due to their structural similarity to purines researchgate.net. Synthesis could involve building a pyrimidine (B1678525) ring onto the pyrrole core, for example, by using a 2-amino-3-cyanopyrrole derivative as a key intermediate.

Furopyrroles and Thienopyrroles: Fused systems containing furan (B31954) or thiophene (B33073) rings can be synthesized through intramolecular cyclization of appropriately substituted pyrroles researchgate.net. For instance, a pyrrole carrying a carboxylic acid and a suitable side chain on adjacent carbons could be induced to cyclize.

Pyrrolocoumarins: These structures fuse a pyrrole ring with the coumarin (B35378) framework. Synthetic routes can involve either forming the pyrrole ring onto a pre-existing coumarin or building the pyranone ring of the coumarin onto a pyrrole derivative nih.gov.

The synthesis of such fused systems often relies on intramolecular cyclization reactions. For instance, a derivative of this compound functionalized at the C2 position with a group like -(CH2)n-COOH and at the C3-ethyl group with a reactive site could potentially undergo cyclization to form a new ring fused across the 2,3-bond.

The table below presents examples of heterocyclic systems that can be fused to a pyrrole core.

| Fused Heterocycle | Core Structure | Potential Synthetic Precursor |

| Pyrrolopyrimidine | Pyrrole fused to Pyrimidine | 2-Amino-3-cyanopyrrole derivative |

| Furopyrrole | Pyrrole fused to Furan | 2-Carboxy-3-(hydroxyalkyl)pyrrole |

| Thienopyrrole | Pyrrole fused to Thiophene | 2-Carboxy-3-(mercaptoalkyl)pyrrole |

| Pyrroloindole | Pyrrole fused to Indole (B1671886) | ortho-Halogenated N-arylpyrrole |

Structure-Reactivity and Structure-Property Relationships of Derivatives

The relationship between the structure of this compound derivatives and their reactivity and properties is governed by the electronic and steric effects of the substituents on the pyrrole ring. The parent compound, this compound, has a defined set of physicochemical properties that are systematically altered upon derivatization.

Physicochemical Properties of the Parent Scaffold:

The fundamental properties of this compound provide a baseline for understanding its derivatives.

| Property | Value |

| Molecular Formula | C7H11N nih.gov |

| Molecular Weight | 109.17 g/mol nih.gov |

| XLogP3 | 1.9 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

Structure-Reactivity Relationships:

The reactivity of the pyrrole ring is highly dependent on its substituents.

Electronic Effects: The ethyl and methyl groups at the 3 and 4 positions are electron-donating, which increases the electron density of the pyrrole ring compared to unsubstituted pyrrole. This enhances its reactivity towards electrophiles at the C2 and C5 positions. Introducing electron-withdrawing groups (EWGs), such as acyl or carboxyl groups, at the N1, C2, or C5 positions deactivates the ring towards further electrophilic attack. For instance, the crystal structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate shows that the symmetrical bonding of the pyrrole ring is significantly perturbed by the electronic effects of the substituents rsc.org.

Steric Effects: The bulk of substituents can direct the position of incoming reagents. Large groups on the nitrogen or at the C2 position can hinder reactions at adjacent sites, potentially favoring substitution at the more accessible C5 position.

Structure-Property Relationships:

Modifying the structure of this compound has profound effects on its physical and biological properties.

Solubility and Lipophilicity: The introduction of polar functional groups (e.g., -OH, -COOH, -NH2) generally increases aqueous solubility, while adding larger alkyl or aryl groups increases lipophilicity (as indicated by a higher LogP value). This is a critical consideration in medicinal chemistry, where poor aqueous solubility can hinder drug development nih.gov.

Crystal Packing and Intermolecular Interactions: The introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, can lead to specific intermolecular interactions in the solid state. For example, some pyrrole dicarboxylate derivatives form dimers in the crystal lattice through N-H···O hydrogen bonds nih.gov.

These relationships are fundamental to the rational design of new this compound derivatives with tailored reactivity and desired physical, chemical, and biological properties.

Applications of 3 Ethyl 4 Methyl 1h Pyrrole in Advanced Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

3-Ethyl-4-methyl-1H-pyrrole serves as a fundamental building block in the synthesis of a diverse array of complex organic structures. The substituted pyrrole (B145914) ring provides a robust scaffold upon which chemists can elaborate to construct larger, more intricate molecular architectures. The presence of alkyl groups at the 3 and 4 positions influences the electronic nature of the pyrrole ring, enhancing its nucleophilicity and directing the regioselectivity of subsequent reactions. This predictable reactivity is crucial for its role in multi-step syntheses where precise control over the formation of new chemical bonds is paramount.

One of the most significant applications of this compound is as a precursor in the synthesis of porphyrinoids and other related macrocyclic compounds. Porphyrins, characterized by a large aromatic ring composed of four pyrrole units linked by methine bridges, are of immense interest due to their diverse roles in biological systems and materials science. The synthesis of specifically substituted porphyrins often requires the use of appropriately functionalized pyrrole precursors to control the final properties of the macrocycle.

3,4-Dialkylpyrroles, such as this compound, are common starting materials in the synthesis of various porphyrins. These pyrroles can be dimerized to form dipyrromethanes, which are then condensed with aldehydes to construct the porphyrin macrocycle. The alkyl substituents at the β-positions of the pyrrole ring, like the ethyl and methyl groups in this case, can influence the electronic properties and solubility of the resulting porphyrin. For instance, the reaction of 3,4-diarylpyrroles with aromatic aldehydes can lead to the formation of dodecaarylporphyrins researchgate.netrsc.org. While this example uses aryl substituents, the principle of using substituted pyrroles to create complex porphyrins is well-established and applicable to alkyl-substituted pyrroles as well.

The general synthetic strategies for porphyrins often involve the acid-catalyzed condensation of pyrroles and aldehydes, followed by oxidation. nih.govnih.gov These methods can be adapted to use this compound to produce porphyrins with specific substitution patterns, which in turn can fine-tune their redox potentials and spectroscopic properties.

| Synthetic Step | Description | Role of this compound |

|---|---|---|

| Pyrrole Dimerization | Formation of dipyrromethanes from two pyrrole units. | Provides the substituted dipyrromethane precursor. |

| Condensation | Acid-catalyzed reaction of dipyrromethanes with aldehydes. | The alkyl groups influence the reactivity and solubility of the intermediates. |

| Oxidation | Aromatization of the porphyrinogen (B1241876) macrocycle to the stable porphyrin. | The ethyl and methyl groups remain on the final porphyrin structure, affecting its properties. |

The pyrrole nucleus is a common motif in a vast number of natural products with diverse biological activities. Consequently, the synthesis of analogs of these natural products is a major focus in medicinal chemistry for the development of new therapeutic agents. While direct examples of the use of this compound in the synthesis of specific natural product analogs are not extensively documented in readily available literature, its structural features make it a plausible intermediate for such endeavors.

The general strategies for synthesizing natural product analogs often involve the construction of a core heterocyclic scaffold followed by functional group manipulation. rsc.org Given that many marine alkaloids and other bioactive compounds contain substituted pyrrole rings, this compound could serve as a valuable starting material for creating analogs with modified steric and electronic properties. The ethyl and methyl groups can mimic or systematically alter the substitution pattern of a natural product, allowing for the exploration of structure-activity relationships.

The pyrrole ring can be fused with other heterocyclic rings to create a wide variety of multi-heterocyclic systems, many of which exhibit interesting biological and material properties. The synthesis of such fused systems often relies on the reactivity of the pyrrole ring and its substituents. Although specific examples detailing the use of this compound as a starting scaffold for complex multi-heterocyclic systems are not prevalent in the reviewed literature, its potential can be inferred from general synthetic methods for fused pyrroles.

Applications in Materials Science and Engineering

The electronic properties of the pyrrole ring, specifically its π-conjugated system, make it an attractive component for the development of advanced materials. The ability to modify the pyrrole ring with various substituents allows for the fine-tuning of these properties for specific applications in materials science and engineering.

Polypyrrole is an intrinsically conducting polymer that has been extensively studied for its potential applications in electronic devices, sensors, and energy storage. wikipedia.orgijert.org The electrical conductivity of polypyrrole can be modulated by doping and by introducing substituents onto the pyrrole monomer.

The polymerization of pyrrole is typically achieved through chemical or electrochemical oxidation. wikipedia.org In this process, radical cations are formed, which then couple to form the polymer chain. The presence of alkyl substituents at the 3 and 4 positions of the pyrrole ring, as in this compound, can influence the polymerization process and the properties of the resulting polymer.

The ethyl and methyl groups are electron-donating, which can lower the oxidation potential of the monomer, potentially facilitating polymerization. However, these substituents can also introduce steric hindrance, which may affect the planarity and conjugation of the polymer chain, thereby influencing its electrical conductivity. researchgate.netnih.gov For instance, substitution at the β-positions (3 and 4) of the pyrrole ring generally leads to a smaller decrease in conductivity compared to substitution at the N-position. researchgate.net Furthermore, the alkyl groups can enhance the solubility of the polymer, which is a significant advantage for processing and device fabrication. nih.gov

Pyrrole-based materials have emerged as promising candidates for organic semiconductors due to the electron-rich nature of the pyrrole ring, which facilitates charge transport. digitellinc.comresearchgate.net These materials are being investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The electronic properties of pyrrole-containing organic semiconductors can be tuned by modifying their molecular structure. The introduction of electron-donating alkyl groups, such as ethyl and methyl, at the 3 and 4 positions of the pyrrole ring can increase the highest occupied molecular orbital (HOMO) energy level of the material. scispace.comresearchgate.net This can be advantageous for hole-transporting materials in OFETs and as donor materials in OPVs.

While specific studies on organic semiconductors derived directly from this compound are not widely reported, the principles of molecular design in this field suggest its potential. By incorporating this substituted pyrrole unit into larger conjugated systems, it is possible to create novel organic semiconductors with tailored optoelectronic properties. The alkyl groups can also improve the solubility and processability of these materials, which is crucial for the fabrication of thin-film devices. tdl.org

Sensors and Biosensors (academic in vitro detection mechanisms)

Currently, there is limited direct research available specifically detailing the application of this compound as a primary component in the academic in vitro detection mechanisms of sensors and biosensors. The field predominantly features more complex pyrrole-containing structures, such as porphyrins, polypyrroles, and functionalized pyrrole derivatives, which are exploited for their electrochemical and optical properties.

The potential utility of the this compound scaffold in this context would likely involve its incorporation into larger polymeric or macrocyclic systems. For instance, polymers derived from pyrrole monomers are known for their conducting properties, making them suitable for electrochemical sensors. The specific substitution pattern of this compound could influence the polymer's morphology, conductivity, and selectivity towards target analytes. However, dedicated studies on sensors fabricated specifically from this monomer are not extensively documented in publicly available research.

Role in Catalysis Research

The pyrrole nucleus is a versatile scaffold in catalysis, finding use in both transition metal-catalyzed reactions and organocatalysis.

The use of this compound itself as a simple ligand for transition metal complexes in catalysis is not a widely researched area. More commonly, pyrrole derivatives are functionalized to create multidentate ligands that can form stable and catalytically active complexes with transition metals. researchgate.netnih.gov These ligands often incorporate additional coordinating groups like pyridines, amines, or phosphines to enhance the stability and tune the electronic properties of the metal center. researchgate.netnih.gov

For example, research into new pyrrole-based ligands for first-row transition metal complexes has focused on creating tridentate structures for applications like water oxidation catalysis. researchgate.net The synthesis of these more elaborate ligands, such as methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, highlights the strategy of using the pyrrole core as a platform for building sophisticated ligand architectures. researchgate.net The development of such complexes is crucial for advancing clean energy technologies like artificial photosynthesis. researchgate.net While the 3-ethyl-4-methyl substitution pattern could be integrated into such designs to modulate steric and electronic properties, specific studies detailing these complexes and their catalytic activities are scarce.

Table 1: Examples of Pyrrole-Based Ligand Scaffolds in Catalysis Research

| Ligand Type | Description | Potential Application |

|---|---|---|

| Tridentate Pyrrole-based Ligand | A pyrrole ring functionalized with other coordinating groups to bind a metal center at three points. | Water oxidation catalysis with Copper(II) and Nickel(II) complexes. researchgate.net |

This table illustrates the types of complex pyrrole-based ligands being researched; specific catalytic data for complexes of this compound is not available.